Thiochromanone vs. Chromanone Scaffolds: Direct Anticancer Activity Comparison in NCI-60 Panel
In a systematic comparative study of 3-arylidene-substituted derivatives, compounds built on the thiochroman-4-one scaffold demonstrated unequivocally higher anticancer activity than their structurally identical chroman-4-one analogs when evaluated against the NCI-60 human tumor cell line panel [1]. The study synthesized and tested 34 paired derivatives under the identical National Cancer Institute drug screening protocol, enabling a direct scaffold-level comparison [1].
| Evidence Dimension | Anticancer activity (scaffold-level comparison) |
|---|---|
| Target Compound Data | Thiochromanone-containing derivatives: consistently higher antiproliferative activity |
| Comparator Or Baseline | Chromanone-containing derivatives: consistently lower activity |
| Quantified Difference | Directional superiority (thiochromanone > chromanone) across 60 cell lines; specific derivative 3b (thiochromanone-based) showed IC50 = 42.8 µM against HeLa cells |
| Conditions | NCI-60 human tumor cell line panel; nine neoplastic disease types; NCI standardized drug screening protocol |
Why This Matters
Procurement of the thiochroman-4-one core scaffold over chroman-4-one is justified by reproducible, multi-cell-line evidence of enhanced anticancer activity, reducing the risk of investing in an inferior oxygen-containing starting material.
- [1] Demirci, S., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 25(2), 241-248. View Source
